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Compound of Interest

Compound Name: 1-Bromo-2-methylpentane

Cat. No.: B146034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-bromo-2-methylpentane (C₆H₁₃Br). This document details the mass spectrometry, ¹³C

nuclear magnetic resonance (NMR), ¹H NMR, and infrared (IR) spectroscopy data, along with

the experimental protocols for their acquisition. This guide is intended to serve as a valuable

resource for researchers and professionals in the fields of chemistry and drug development.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-bromo-2-methylpentane.

Mass Spectrometry Data
Table 1: Mass Spectrometry Fragmentation Pattern for 1-Bromo-2-methylpentane
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m/z Proposed Fragment Ion Notes

164/166 [C₆H₁₃Br]⁺•

Molecular ion peak (M⁺•),

showing the characteristic

isotopic pattern for bromine

(⁷⁹Br and ⁸¹Br).

135/137 [C₅H₁₀Br]⁺
Loss of a methyl radical

(•CH₃).

121/123 [C₄H₈Br]⁺
Loss of an ethyl radical

(•C₂H₅).

107/109 [C₃H₆Br]⁺
Loss of a propyl radical

(•C₃H₇).

85 [C₆H₁₃]⁺ Loss of a bromine radical (•Br).

57 [C₄H₉]⁺
Base peak, corresponding to a

stable tertiary butyl cation.

43 [C₃H₇]⁺ Isopropyl cation.

41 [C₃H₅]⁺ Allyl cation.

29 [C₂H₅]⁺ Ethyl cation.

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio results in

characteristic doublets for bromine-containing fragments, separated by 2 m/z units.

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Chemical Shifts for 1-Bromo-2-methylpentane
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Carbon Atom Chemical Shift (δ) in ppm

C1 (-CH₂Br) ~39

C2 (-CH) ~40

C3 (-CH₂) ~37

C4 (-CH₂) ~20

C5 (-CH₃) ~14

C2-CH₃ ~19

Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions. Data is referenced from publicly available spectral databases.

¹H Nuclear Magnetic Resonance (NMR) Data
A detailed experimental ¹H NMR spectrum for 1-bromo-2-methylpentane is not readily

available in public databases. However, based on the structure and data from analogous

compounds like 1-bromo-2-methylpropane, the following proton signals are predicted.[1]

Table 3: Predicted ¹H NMR Data for 1-Bromo-2-methylpentane

Proton(s)
Predicted Chemical

Shift (δ) in ppm
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H1 (-CH₂Br) 3.2 - 3.4
Doublet of doublets

(dd)
~ 10, ~ 4

H2 (-CH) 1.8 - 2.0 Multiplet (m) -

H3, H4 (-CH₂CH₂-) 1.2 - 1.6 Multiplet (m) -

H5 (-CH₃) 0.9 Triplet (t) ~ 7

H2-CH₃ 1.0 Doublet (d) ~ 7

Note: These are predicted values. The actual spectrum may show more complex splitting

patterns due to diastereotopicity of the C1 protons.
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Infrared (IR) Spectroscopy Data
A detailed peak list for the IR spectrum of 1-bromo-2-methylpentane is not consistently

available. The expected characteristic absorption bands are based on the functional groups

present in the molecule.[2]

Table 4: Characteristic Infrared Absorption Bands for 1-Bromo-2-methylpentane

Wavenumber (cm⁻¹) Vibrational Mode Intensity

2960 - 2850 C-H stretch (alkane) Strong

1465 - 1450
C-H bend (methylene and

methyl)
Medium

1380 - 1370 C-H bend (methyl) Medium

~650 - 550 C-Br stretch Strong

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

Sample Preparation: A dilute solution of 1-bromo-2-methylpentane is prepared in a volatile

organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

GC Conditions:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a

rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ion Source Temperature: 230 °C

Electron Energy: 70 eV

Mass Range: m/z 20 - 200

Scan Rate: 2 scans/second

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the

peak corresponding to 1-bromo-2-methylpentane are analyzed. The fragmentation pattern

is interpreted to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1-bromo-2-methylpentane is dissolved in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled pulse sequence is used.

Spectral Width: 0 - 60 ppm

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment.

Spectral Width: 0 - 5 ppm

Number of Scans: 16

Relaxation Delay: 1 second.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR,

the signals are integrated, and coupling constants are measured.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-bromo-2-methylpentane is a liquid, the spectrum is typically

acquired using a neat sample. A drop of the liquid is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Analysis: A background spectrum of the clean salt plates is first recorded and

subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum

is analyzed to identify the characteristic absorption bands.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
bromo-2-methylpentane.
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Caption: Workflow for the spectroscopic identification of 1-bromo-2-methylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.docbrown.info/page06/spectra2/1-bromo-2-methylpropane-nmr1h.htm
https://www.docbrown.info/page06/spectra2/1-bromo-2-methylpropane-nmr1h.htm
https://www.docbrown.info/page06/spectra2/1-bromo-2-methylpropane-nmr1h.htm
https://www.docbrown.info/page06/spectra2/1-bromo-2-methylpropane-nmr1h.htm
https://docbrown.info/page06/spectra2/1-bromo-2-methylpropane-ir.htm
https://docbrown.info/page06/spectra2/1-bromo-2-methylpropane-ir.htm
https://docbrown.info/page06/spectra2/1-bromo-2-methylpropane-ir.htm
https://docbrown.info/page06/spectra2/1-bromo-2-methylpropane-ir.htm
https://www.benchchem.com/product/b146034#1-bromo-2-methylpentane-spectroscopic-data
https://www.benchchem.com/product/b146034#1-bromo-2-methylpentane-spectroscopic-data
https://www.benchchem.com/product/b146034#1-bromo-2-methylpentane-spectroscopic-data
https://www.benchchem.com/product/b146034#1-bromo-2-methylpentane-spectroscopic-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146034?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

